4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole
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Overview
Description
4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a 4-fluorobenzyl group attached to the nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloroimidazole and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the 4-fluorobenzyl group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Substitution Reactions: The 4-fluorobenzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is utilized as a tool to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the interaction between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-imidazole: Lacks the 4-fluorobenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
1-(4-Fluorobenzyl)-1H-imidazole: Lacks the chlorine atoms at positions 4 and 5, which may affect its reactivity and binding affinity.
4,5-Dichloro-2-(4-fluorobenzyl)-1H-imidazole: Similar structure but with the 4-fluorobenzyl group at position 2 instead of position 1, which may influence its chemical and biological properties.
Uniqueness
4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4,5-dichloro-1-[(4-fluorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2FN2/c11-9-10(12)15(6-14-9)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJANLPQMIGBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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